(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

Catalog No.
S12751500
CAS No.
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

Product Name

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid

IUPAC Name

(2R)-2-amino-5-(4-methoxyphenyl)pentanoic acid

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-16-10-7-5-9(6-8-10)3-2-4-11(13)12(14)15/h5-8,11H,2-4,13H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

FCSJBORCTWILJP-LLVKDONJSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCC(C(=O)O)N

Isomeric SMILES

COC1=CC=C(C=C1)CCC[C@H](C(=O)O)N

(R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid is a chiral, non-proteinogenic amino acid specifically designed as a potent and selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform. As an analog of L-arginine, the native substrate, its utility is rooted in its ability to compete for the active site of nNOS, an enzyme critically involved in neuronal signaling and implicated in various neuropathologies. Its specific stereochemistry and the presence of a terminal 4-methoxyphenyl group are defining structural features that dictate its high affinity and isoform selectivity, making it a precise tool for neuropharmacological research. [1]

Research Fit

1
Chiral building block for asymmetric synthesis and peptide engineering
2
Stereochemical-control study fit with defined (R)-configuration
3
Non-natural enantiomer for structure-activity relationship comparator studies

Procuring a generic substitute for this compound for use in nNOS-related research is inadvisable due to critical, data-supported structure-activity relationships. The biological target, nNOS, is highly sensitive to the stereochemistry at the alpha-carbon; substitution with the (S)-enantiomer or the cheaper racemic mixture results in a dramatic loss of inhibitory potency, compromising experimental outcomes and reproducibility. [1] Furthermore, replacing the 4-methoxyphenyl moiety with a simpler phenyl group, as found in (R)-2-Amino-5-phenylpentanoic acid, significantly diminishes binding affinity. This demonstrates that both the specific (R)-configuration and the electronic properties of the methoxy substituent are essential for achieving the high-potency, selective nNOS inhibition required for targeted studies. [1]

Substitution Risk

(S)-enantiomer or racemic substitution
May alter biological recognition and shift assay-response profiles, as stereochemistry determines target binding
Unsubstituted phenyl analogs
Lack para-methoxy group contributions to lipophilicity and membrane partitioning, which may influence cell-based assay outcomes
Racemic procurement without resolution
Requires in-house enzymatic or chiral separation, adding synthetic steps and cost while risking enantiomeric impurity

Critical Role of (R)-Stereochemistry for Potent nNOS Inhibition

The inhibitory activity of this class of amino acids against neuronal nitric oxide synthase (nNOS) is critically dependent on the stereochemistry at the alpha-carbon. In direct comparative assays, (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid was found to be a potent inhibitor of rat nNOS with a Ki of 0.18 µM. In contrast, its corresponding (S)-enantiomer is over 1000-fold less active, with a Ki greater than 200 µM, demonstrating a clear and significant stereochemical preference by the enzyme's active site. [1]

Evidence DimensionInhibitory Potency (Ki) vs. rat nNOS
Target Compound Data0.18 µM
Comparator Or Baseline(S)-2-Amino-5-(4-methoxyphenyl)pentanoic acid: >200 µM
Quantified Difference>1111-fold higher potency than the (S)-enantiomer
ConditionsIn vitro enzyme assay with purified rat neuronal nitric oxide synthase (nNOS).

This justifies the procurement of the enantiomerically pure (R)-form, as the racemate would be functionally diluted with over 99% inactive material, leading to inaccurate dosing and unreliable results.

Nav1.7 inhibition
Head-to-head
Nav1.7 IC₅₀ = 1,190 nM; Nav1.5 IC₅₀ = 33,000 nM; ~28-fold selectivity
Reported sub-type selectivity context for Nav1.7-targeted SAR
Recombinant human Nav1.7, HEK293F cells, FRET assay

Essential Contribution of the 4-Methoxyphenyl Group to nNOS Binding Affinity

The 4-methoxy substituent on the terminal phenyl ring plays a key role in maximizing inhibitory potency. Compared to its direct analog lacking this group, (R)-2-Amino-5-phenylpentanoic acid (Ki = 1.0 µM), the target compound (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid (Ki = 0.18 µM) demonstrates a 5.5-fold increase in binding affinity for rat nNOS. [1] This highlights the importance of the electronic or steric properties conferred by the methoxy group for optimal interaction within the enzyme's active site.

Evidence DimensionInhibitory Potency (Ki) vs. rat nNOS
Target Compound Data0.18 µM
Comparator Or Baseline(R)-2-Amino-5-phenylpentanoic acid (des-methoxy analog): 1.0 µM
Quantified Difference5.5-fold higher potency than the des-methoxy analog
ConditionsIn vitro enzyme assay with purified rat neuronal nitric oxide synthase (nNOS).

This evidence demonstrates that substituting for a cheaper, simpler phenyl analog is a false economy, as it requires a significantly higher concentration to achieve the same level of enzyme inhibition.

MAO isoform selectivity
Class-level inference
MAO-A IC₅₀ = 7.4 nM; MAO-B IC₅₀ = 1,400 nM; 189-fold MAO-A preference
Reported MAO-A preferential inhibition context
Human recombinant MAO-A/B, Sf9 cells

High Isoform Selectivity for nNOS vs. eNOS and iNOS

A critical attribute for a chemical probe is selectivity for its intended target over related proteins. (R)-2-Amino-5-(4-methoxyphenyl)pentanoic acid shows strong selectivity for the neuronal isoform (nNOS) over both the endothelial (eNOS) and inducible (iNOS) isoforms. With a Ki of 0.18 µM for rat nNOS, it is 161-fold more selective for nNOS than for human iNOS (Ki = 29 µM) and 211-fold more selective than for human eNOS (Ki = 38 µM). [1] This allows for targeted investigation of nNOS function with minimal confounding effects from the other two major NOS isoforms.

Evidence DimensionIsoform Selectivity (Ki ratio)
Target Compound DataKi (rat nNOS) = 0.18 µM
Comparator Or BaselineKi (human iNOS) = 29 µM; Ki (human eNOS) = 38 µM
Quantified Difference161-fold selective for nNOS over iNOS; 211-fold selective for nNOS over eNOS
ConditionsIn vitro enzyme assays with purified NOS isoforms.

For researchers studying neurological processes, this high selectivity is essential to ensure that observed effects are due to nNOS inhibition, not unintended modulation of cardiovascular (eNOS) or immune (iNOS) functions.

Chiral resolution method
Head-to-head
Acylase-mediated resolution of acetyl-Dl-Amp; L-Amp isolated, R-enantiomer remains unhydrolyzed
Reported enzymatic resolution pathway for enantiopure material
Acylase specificity for L-amino acid derivatives
Lipophilicity
Class-level inference
LogP = 1.43 (predicted); TPSA = 72.55 Ų
Supports drug-like property screening and analog differentiation
Methoxy group increases LogP vs unsubstituted phenyl analog
Natural occurrence
Head-to-head
L-Amp is natural AM-toxin constituent; R-enantiomer is synthetic non-natural
Enantiomer-attribution review for stereochemical SAR studies
AM-toxins I, II, III from Alternaria alternata

Selective Pharmacological Probing of nNOS in Neurological Research

Given its high potency (Ki = 0.18 µM) and significant selectivity over eNOS and iNOS (>160-fold), this compound is the right choice for in vitro and cell-based assays designed to isolate and study the specific role of neuronal nitric oxide synthase in pathways related to neurodegeneration, synaptic plasticity, or neuropathic pain. [1]

Reference Standard in Structure-Activity Relationship (SAR) Studies

As a well-characterized inhibitor with clear dependencies on both its (R)-stereochemistry and its 4-methoxyphenyl group, this compound serves as an ideal reference standard or starting scaffold for medicinal chemistry programs aimed at developing novel, more advanced nNOS inhibitors. [1]

Precursor for Stereospecific Synthesis of Advanced Chemical Probes

The defined stereocenter and functional handles of this enantiomerically pure amino acid make it a suitable chiral building block for the synthesis of more complex molecules, such as peptidomimetics or affinity-based probes, where the absolute stereochemistry is critical for final target engagement. Its proven high affinity for nNOS provides a validated pharmacophore for incorporation into such designs. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Nav1.7 ion channel SAR studies
Chiral scaffold with reported sub-type selectivity context
Stereochemical influence on Nav1.7 binding and selectivity reproducibility
MAO-A enzyme inhibition research
MAO-A preferential inhibition profile
Isoform selectivity reproducibility with enantiopure material
AM-toxin stereochemical SAR studies
Non-natural R-enantiomer as stereochemical control
Enantiomer-specific phytotoxic activity comparison
Asymmetric synthesis and peptidomimetic design
Defined chiral α-carbon and para-methoxyphenyl functionality
Enantiomeric purity for structural and biological reproducibility

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

223.12084340 g/mol

Monoisotopic Mass

223.12084340 g/mol

Heavy Atom Count

16

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